2,6-Diethylpyrazine Odor Threshold vs. Common Analogs in Coffee
In a direct head-to-head comparison of odor thresholds for key coffee pyrazines in water, 2,6-diethylpyrazine exhibits a threshold of 6 μg/L. This is substantially more potent than its closest analog, 2-ethyl-6-methylpyrazine (30 μg/L), and dramatically more potent than the common 2,6-dimethylpyrazine (3100 μg/L) [1].
| Evidence Dimension | Odor Threshold in Water (μg/L) |
|---|---|
| Target Compound Data | 6 μg/L |
| Comparator Or Baseline | 2-Ethyl-6-methylpyrazine (30 μg/L); 2-Ethyl-5-methylpyrazine (100 μg/L); 2,5-Dimethylpyrazine (2600 μg/L); 2,6-Dimethylpyrazine (3100 μg/L) |
| Quantified Difference | 5x lower threshold than 2-ethyl-6-methylpyrazine; >500x lower than 2,6-dimethylpyrazine. |
| Conditions | Odor thresholds were determined by a trained panel in water as reported in a study on coffee aroma compounds. |
Why This Matters
A lower odor threshold directly translates to higher potency, allowing formulators to achieve the desired sensory impact with a significantly smaller mass of material, which can reduce cost-in-use and potential off-notes.
- [1] Zhai, X., Granvogl, M., & Schieberle, P. (2022). Characterization of the Key Aroma Compounds in Two Differently Brewed Coffees by Application of the Sensomics Approach. Foods, 11(19), 2968. Table 1. View Source
